Ethyl 2,2-dimethyl-3-oxobutanoate

Catalog No.
S1484163
CAS No.
597-04-6
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2-dimethyl-3-oxobutanoate

CAS Number

597-04-6

Product Name

Ethyl 2,2-dimethyl-3-oxobutanoate

IUPAC Name

ethyl 2,2-dimethyl-3-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3

InChI Key

NVAHZHOCRQCUBY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C(=O)C

Synonyms

2,2-Dimethyl-3-oxo-butanoic Acid Ethyl Ester; 2,2-Dimethyl-3-oxobutyric acid ethyl ester; 2-Acetyl-2-(ethoxycarbonyl)propane; Ethyl 2,2-dimethyl-3-oxobutanoate; Ethyl 2-acetyl-2-methylpropionate; Ethyl acetyldimethylacetate; Ethyl α,α-Dimethylacetoac

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C

Organic Synthesis

Ethyl 2,2-dimethyl-3-oxobutanoate serves as a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of two methyl groups. It can undergo various reactions, including:

  • Aldol condensation: This reaction involves the condensation of the enolate form of ethyl 2,2-dimethyl-3-oxobutanoate with aldehydes or ketones, leading to the formation of β-hydroxy ketones or β-diketones.
  • Decarboxylation: Under specific conditions, ethyl 2,2-dimethyl-3-oxobutanoate can lose its ethoxycarbonyl group (COOCH₂CH₃) to form 2,2-dimethyl-3-oxobutanoic acid, also known as diacetone acetic acid.
  • C-acylation: The reactive carbonyl group of the molecule allows it to react with various nucleophiles, including enolates, to form C-acylated products.

These reactions are employed in the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and functional materials.

Medicinal Chemistry

Ethyl 2,2-dimethyl-3-oxobutanoate has been explored for its potential medicinal properties. Studies have shown its:

  • Antimicrobial activity: The compound has exhibited antibacterial and antifungal properties against various pathogens.
  • Anti-inflammatory activity: Research suggests its potential in reducing inflammation and alleviating pain.

Ethyl 2,2-dimethyl-3-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3C_8H_{14}O_3. This compound is classified as a β-keto ester and is typically encountered as a colorless liquid. Its structure features two methyl groups at the α-position relative to the carbonyl group, which enhances its reactivity and versatility in organic synthesis. Ethyl 2,2-dimethyl-3-oxobutanoate is notable for its applications in various fields, including organic chemistry, medicinal chemistry, and industrial processes .

  • Enolate Formation: The compound can be deprotonated using a strong base (e.g., sodium ethoxide) to form an enolate ion. This enolate is crucial for subsequent alkylation reactions.
  • Alkylation: The enolate ion can react with alkyl halides to introduce new alkyl groups at the α-position, leading to the formation of α-substituted ketones or esters.
  • Condensation Reactions: It can undergo condensation reactions with aldehydes or other carbonyl compounds to form larger molecules through the formation of carbon-carbon bonds.

These reactions are pivotal in synthesizing various pharmaceuticals and agrochemicals .

Ethyl 2,2-dimethyl-3-oxobutanoate exhibits biological activity primarily through its involvement in enzyme-catalyzed reactions and metabolic pathways. As a β-keto ester, it can participate in:

  • Metabolic Pathways: The compound is useful for studying metabolic pathways involving β-keto esters, particularly in enzymatic processes.
  • Pharmacological Studies: Its derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug synthesis. The compound's ability to form enolates allows it to participate in various biological transformations .

The synthesis of ethyl 2,2-dimethyl-3-oxobutanoate can be achieved through several methods:

  • Alkylation of Ethyl Acetoacetate:
    • Formation of Enolate Ion: Ethyl acetoacetate is treated with sodium ethoxide in ethanol.
    • Alkylation: The generated enolate ion reacts with an alkyl halide (e.g., methyl iodide) to introduce the desired alkyl group.
  • Alternative Synthetic Routes: Other methods may involve different starting materials or conditions but generally follow similar principles of enolate chemistry and alkylation.

In industrial settings, these reactions are optimized for yield and efficiency .

Ethyl 2,2-dimethyl-3-oxobutanoate has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is utilized as an intermediate in the production of active pharmaceutical ingredients.
  • Industrial Chemistry: It finds applications in producing polymers, resins, and other industrial chemicals due to its reactivity and versatility .

Studies on the interactions of ethyl 2,2-dimethyl-3-oxobutanoate focus on its reactivity with biological molecules and other chemicals:

  • Enzyme Interactions: Research has shown that this compound can interact with enzymes involved in metabolic pathways, providing insights into its biological roles.
  • Chemical Reactivity: Interaction studies also examine how this compound reacts with other reagents under various conditions, influencing its utility in synthetic chemistry .

Ethyl 2,2-dimethyl-3-oxobutanoate shares similarities with other β-keto esters but possesses unique structural features that influence its reactivity:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3Lacks additional methyl groups at the α-position
Diethyl MalonateC7H12O4C_7H_{12}O4Contains two ethyl groups; used in malonic ester synthesis
Ethyl 3-OxobutanoateC7H12O3C_7H_{12}O3Similar carbon skeleton but fewer methyl substituents

Ethyl 2,2-dimethyl-3-oxobutanoate stands out due to the presence of two methyl groups at the α-position, which enhances its reactivity and allows for unique synthetic pathways not available to its analogs .

XLogP3

1.3

Boiling Point

182.0 °C

Other CAS

597-04-6

Wikipedia

Ethyl 2,2-dimethylacetoacetate

Dates

Modify: 2023-08-15

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